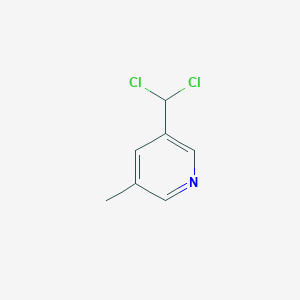
3-(Dichloromethyl)-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of a dichloromethyl group and a methyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethyl)-5-methylpyridine typically involves the chlorination of 5-methylpyridine. One common method is the reaction of 5-methylpyridine with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the dichloromethyl group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dichloromethyl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction of the dichloromethyl group can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Methoxide Ion: Used in substitution reactions to replace the dichloromethyl group with a methoxy group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Methoxy-substituted Pyridines: Formed through substitution reactions.
Oxidized Pyridine Derivatives: Formed through oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-(Dichloromethyl)-5-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Material Science: Used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Dichloromethyl)-5-methylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the dichloromethyl group, which makes the pyridine ring more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trichloromethyl)pyridine: Similar structure but with an additional chlorine atom.
3-(Chloromethyl)pyridine: Lacks one chlorine atom compared to 3-(Dichloromethyl)-5-methylpyridine.
5-Methylpyridine: The parent compound without the dichloromethyl group.
Uniqueness
This compound is unique due to the presence of both a dichloromethyl group and a methyl group on the pyridine ring
Biologische Aktivität
3-(Dichloromethyl)-5-methylpyridine, with the CAS number 59782-90-0, is a pyridine derivative notable for its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential implications in drug metabolism and toxicology.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_7Cl_2N, and it has a molecular weight of 162.02 g/mol. The structure features a pyridine ring substituted with a dichloromethyl group at the 3-position and a methyl group at the 5-position, which enhances its reactivity compared to other chloromethylated pyridines.
Cytochrome P450 Inhibition
Research indicates that this compound specifically inhibits the CYP1A2 enzyme, which is crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions, affecting the pharmacokinetics of various therapeutic agents. The compound's ability to modulate metabolic pathways underscores its relevance in pharmacology and toxicology assessments.
Interaction with Biological Targets
The interactions of this compound with biological targets are primarily mediated through its inhibition of cytochrome P450 enzymes. This property allows it to influence the metabolism of xenobiotics and endogenous compounds, potentially altering their efficacy and safety profiles in biological systems.
Case Studies
- Study on Drug Metabolism : A study demonstrated that the presence of this compound significantly altered the metabolic profile of drugs processed by CYP1A2. The results indicated a decrease in the clearance rates of certain substrates, suggesting that this compound could be used to predict drug interactions in clinical settings.
- Toxicological Assessments : In toxicological assays, this compound was found to exhibit endocrine-disrupting properties. This finding raises concerns about its environmental impact and potential health risks associated with exposure .
Comparative Analysis
The following table summarizes structural similarities between this compound and related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Chloromethyl)-5-methylpyridine | 1007089-84-0 | 0.93 |
| 3-(Chloromethyl)pyridine | 6959-48-4 | 0.90 |
| 4-(Chloromethyl)pyridine | 1822-51-1 | 0.83 |
| 5-(Chloromethyl)nicotinonitrile | 189936-27-4 | 0.85 |
| 5-(Chloromethyl)-2-methylpyridine | Not available | 0.80 |
This table illustrates the structural diversity among chloromethylated pyridines, highlighting the unique features of this compound that may contribute to its specific biological activities.
Eigenschaften
Molekularformel |
C7H7Cl2N |
|---|---|
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
3-(dichloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(7(8)9)4-10-3-5/h2-4,7H,1H3 |
InChI-Schlüssel |
RDWCURGDYFWRBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















